2-(1-isopropyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Overview
Description
2-(1-isopropyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a useful research compound. Its molecular formula is C17H26N4OS and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.18273264 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis of PPARpan Agonists An efficient synthesis method for a potent PPARpan agonist was developed, highlighting the compound's potential in metabolic disease research. The process features a seven-step synthesis with a 30% overall yield, including regioselective carbon-sulfur bond formation and introduction of an isobutyric acid fragment, demonstrating the compound's relevance in drug synthesis and potential therapeutic applications (Guo et al., 2006).
Catalytic N-formylation in Antimicrobial Synthesis A new class of piperazine-based antimicrobial agents was synthesized using a catalytic N-formylation process. This work showcases the use of similar compounds in developing new antimicrobial agents, with potential applications in combating bacterial and fungal infections (Patel & Park, 2015).
Antifungal Compound Solubility and Pharmacokinetics Research on a novel antifungal compound revealed insights into its solubility in biologically relevant solvents and thermodynamics. This study provides a foundational understanding of how similar compounds' physical and chemical properties can influence their effectiveness and delivery in biological systems (Volkova et al., 2020).
HIV Protease Inhibitors The synthesis and evaluation of novel HIV protease inhibitors containing a 2-isopropyl thiazolyl group demonstrate the potential of related compounds in antiretroviral therapy. This research highlights the critical role of such compounds in developing treatments for HIV, offering insights into structure-activity relationships and pharmacological efficacy (Chen et al., 1998).
Properties
IUPAC Name |
2-[1-propan-2-yl-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c1-14(2)20-9-8-19(13-16(20)5-10-22)12-15-4-3-7-21(15)17-18-6-11-23-17/h3-4,6-7,11,14,16,22H,5,8-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUPNWYOFOMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=CN2C3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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